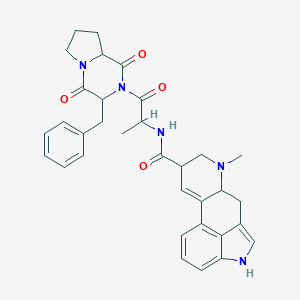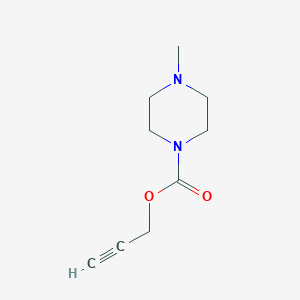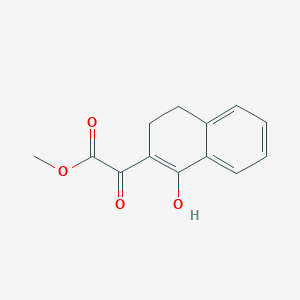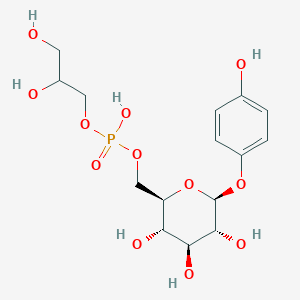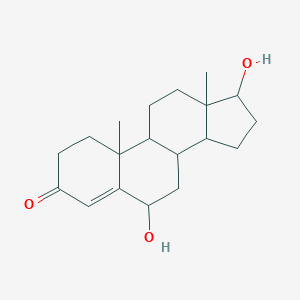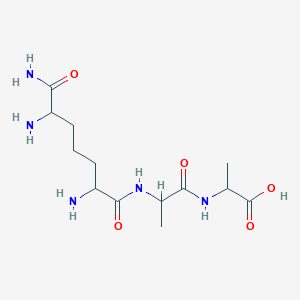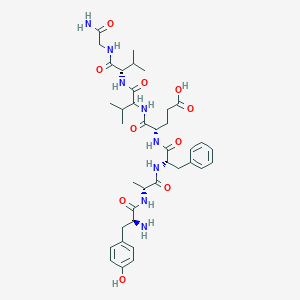![molecular formula C9H9NO4 B048839 环氧乙烷,2-[(4-硝基苯氧基)甲基]-,(2S)- CAS No. 125279-82-5](/img/structure/B48839.png)
环氧乙烷,2-[(4-硝基苯氧基)甲基]-,(2S)-
概述
描述
“Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-” is a chemical compound with the CAS Number: 5255-75-4 . It is also known by the synonyms 1,2-Epoxy-3-(4-nitrophenoxy)propane, and 3-(4-Nitrophenoxy)-1,2-propenoxide . The molecular weight of this compound is 195.17 .
Molecular Structure Analysis
The molecular formula of “Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-” is C9H9NO4 . The average mass is 195.172 Da and the monoisotopic mass is 195.053162 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-” are as follows :科学研究应用
环境影响和大气存在
环氧乙烷化合物,特别是那些用硝基苯酚基团取代的化合物,在大气化学中发挥着重要作用。例如 Harrison 等人 (2005) 的研究深入探讨了硝基苯酚在大气中的存在,硝基苯酚在结构上与环氧乙烷、2-[(4-硝基苯氧基)甲基]-(2S)- 相关。这些化合物可以来自各种来源,包括燃烧过程和农药水解。酚的硝化作用,可能导致产生类似于环氧乙烷、2-[(4-硝基苯氧基)甲基]-(2S)- 的化合物,涉及与氮氧化物的复杂反应,可能影响空气质量和健康。该研究还强调需要进行更多研究,以全面了解此类化合物对环境的影响 (Harrison et al., 2005).
分析和化学研究
环氧乙烷及其衍生物的化学性质和合成途径,包括具有硝基苯酚取代基的那些,一直是各种研究的重点。例如,Sainsbury 对 1,2-恶嗪及其相关化合物的研究与环氧乙烷结构密切相关,阐明了这些化合物在生产用于进一步化学合成的新型材料和中间体的合成多功能性和潜在应用。此类研究有助于理解环氧乙烷衍生物的基本反应和潜在工业应用 (Sainsbury, 1991).
在脱氮系统中的作用
特定微生物过程在脱氮系统中的作用,包括涉及硝基苯酚和环氧乙烷衍生物的那些,已在 Mehrani 等人的研究中得到探讨 (2020)。这些研究突出了微生物群落内的复杂相互作用及其对环境氮循环的影响,可能受环氧乙烷、2-[(4-硝基苯氧基)甲基]-(2S)- 等化学化合物的存在影响。了解这些相互作用对于改进废水处理技术和减轻环境污染至关重要 (Mehrani et al., 2020).
环境吸附和降解
苯氧基除草剂及其相关化合物的环境归宿,例如环氧乙烷、2-[(4-硝基苯氧基)甲基]-(2S)-,已经根据其对土壤和有机质的吸附进行了研究。Werner 等人的研究 (2012) 提供了有关这些化合物如何与各种环境基质相互作用的见解,影响它们在环境中的迁移性、生物利用度和降解。此类研究对于评估环氧乙烷衍生物的环境影响和制定管理和修复策略至关重要 (Werner et al., 2012).
安全和危害
属性
IUPAC Name |
(2S)-2-[(4-nitrophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGOBKNDYAZTP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((4-Nitrophenoxy)methyl)oxirane | |
CAS RN |
125279-82-5 | |
| Record name | 1,2-Epoxy-3-(p-nitrophenoxy)propane, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO45LT0OXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

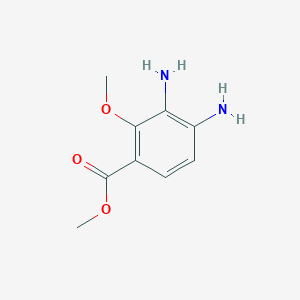
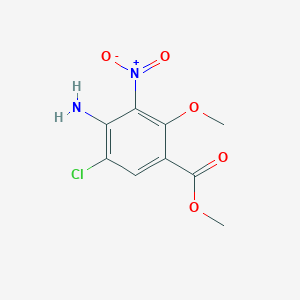
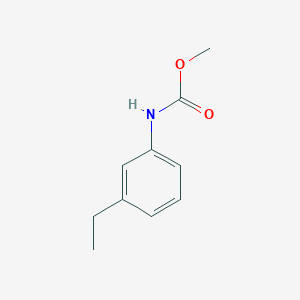
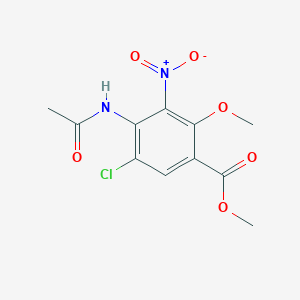
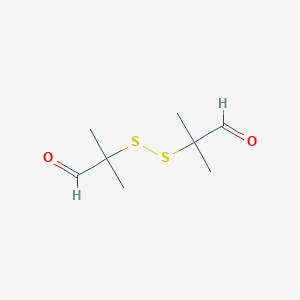
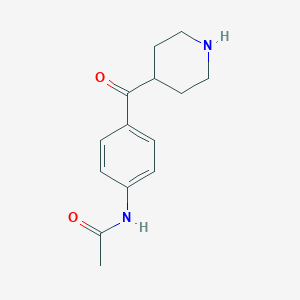
![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)
